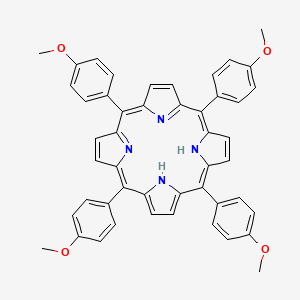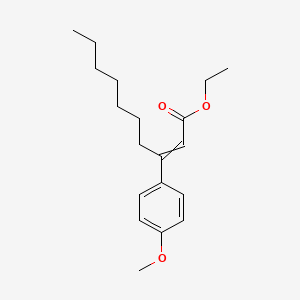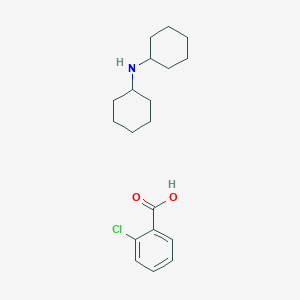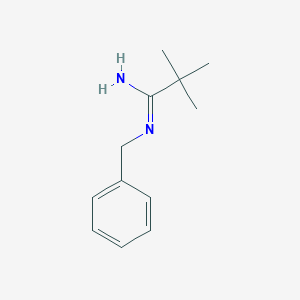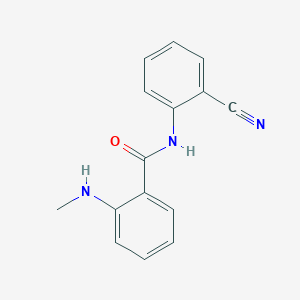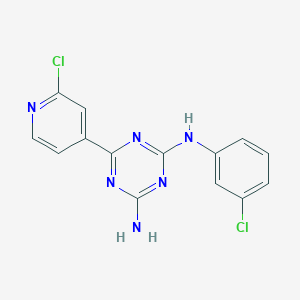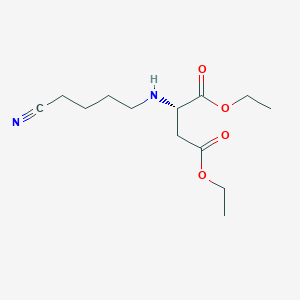
Diethyl N-(4-cyanobutyl)-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(4-cyanobutyl)-L-aspartate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanobutyl group attached to the nitrogen atom of L-aspartate, with diethyl ester groups on the carboxylate functionalities. Its unique structure makes it a valuable subject for studies in organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-cyanobutyl)-L-aspartate typically involves the reaction of L-aspartic acid with 4-cyanobutylamine under specific conditions. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The diethyl ester groups are introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl N-(4-cyanobutyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The cyanobutyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl N-(4-cyanobutyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl N-(4-cyanobutyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanobutyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The diethyl ester groups can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl N-(4-cyanobutyl)-L-glutamate: Similar structure but with a glutamate backbone.
Diethyl N-(4-cyanobutyl)-L-alanine: Similar structure but with an alanine backbone.
Diethyl N-(4-cyanobutyl)-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
Diethyl N-(4-cyanobutyl)-L-aspartate is unique due to its specific combination of the cyanobutyl group and the L-aspartate backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
820960-74-5 |
|---|---|
Molekularformel |
C13H22N2O4 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
diethyl (2S)-2-(4-cyanobutylamino)butanedioate |
InChI |
InChI=1S/C13H22N2O4/c1-3-18-12(16)10-11(13(17)19-4-2)15-9-7-5-6-8-14/h11,15H,3-7,9-10H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
BBEMILWVSZGIAJ-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NCCCCC#N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)NCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
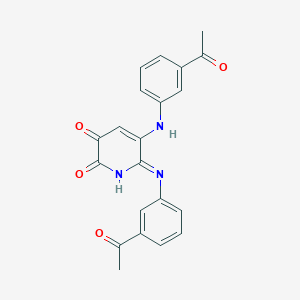
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
